molecular formula C13H12N5O2+ B12117206 1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)-

1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)-

Cat. No.: B12117206
M. Wt: 270.27 g/mol
InChI Key: QUKCYKCGUMZZPR-UHFFFAOYSA-O
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Description

1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- is a chemical compound with a complex structure. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- involves several steps. One common method includes the reaction of 1,3-dimethylxanthine with phenylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Theobromine: 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione.

    Theophylline: 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione.

    Caffeine: 1,3,7-trimethylxanthine.

Uniqueness

1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- is unique due to its phenylamino group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C13H12N5O2+

Molecular Weight

270.27 g/mol

IUPAC Name

1,3-dimethyl-8-phenyliminopurin-9-ium-2,6-dione

InChI

InChI=1S/C13H11N5O2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)14-8-6-4-3-5-7-8/h3-7H,1-2H3/p+1

InChI Key

QUKCYKCGUMZZPR-UHFFFAOYSA-O

Canonical SMILES

CN1C2=[NH+]C(=NC3=CC=CC=C3)N=C2C(=O)N(C1=O)C

Origin of Product

United States

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